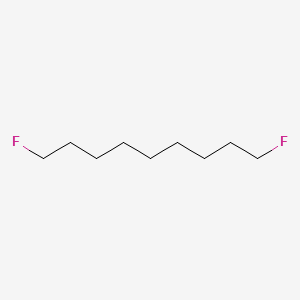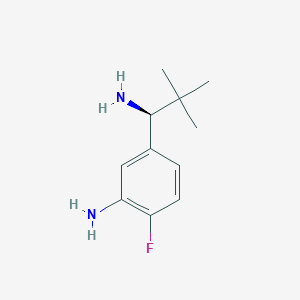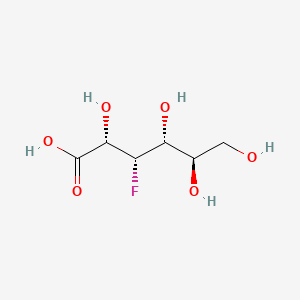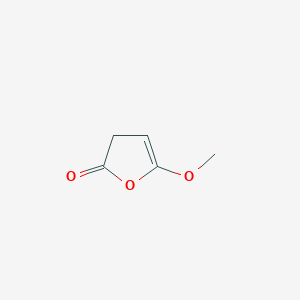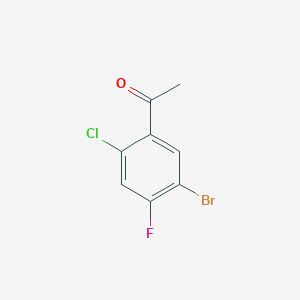![molecular formula C26H35F4N3O7S B15202074 2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)
2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including fluorinated phenyl, oxo, thienoimidazole, and azaoctadecanoate moieties, which contribute to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate typically involves multi-step organic reactions. The initial step often includes the preparation of the 2,3,5,6-tetrafluorophenyl moiety through halogenation reactions. Subsequent steps involve the formation of the thienoimidazole ring system, which is achieved through cyclization reactions under controlled conditions. The final steps include esterification and amidation reactions to introduce the azaoctadecanoate chain.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl ring and thienoimidazole moiety enable it to bind to enzymes and receptors, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluorophenol: Shares the fluorinated phenyl ring but lacks the complex thienoimidazole and azaoctadecanoate moieties.
13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate: Similar structure but without the fluorinated phenyl ring.
Uniqueness
The uniqueness of 2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C26H35F4N3O7S |
|---|---|
Peso molecular |
609.6 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H35F4N3O7S/c1-33(20(34)5-3-2-4-19-24-18(15-41-19)31-26(36)32-24)7-9-38-11-13-39-12-10-37-8-6-21(35)40-25-22(29)16(27)14-17(28)23(25)30/h14,18-19,24H,2-13,15H2,1H3,(H2,31,32,36)/t18-,19-,24-/m0/s1 |
Clave InChI |
QUUPMWJUZQKEJM-JXQFQVJHSA-N |
SMILES isomérico |
CN(CCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)C(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
SMILES canónico |
CN(CCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)C(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
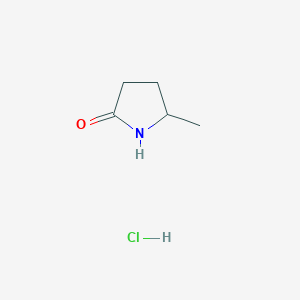

![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
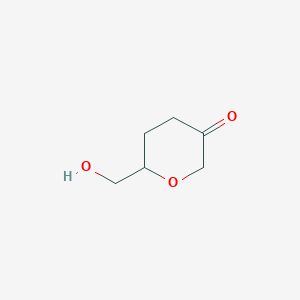
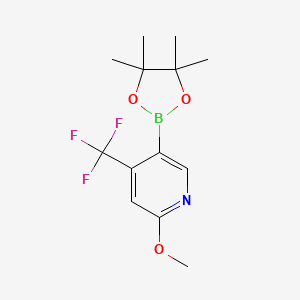
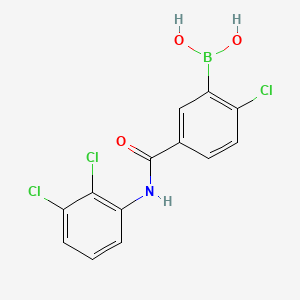
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)
